Caldaret

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

Le Caldaret est synthétisé par une série de réactions organiques impliquant la formation d'un squelette de phénylpiperazine. Les voies de synthèse et les conditions de réaction spécifiques sont propriétaires et ne sont pas largement publiées. On sait que le composé est préparé en laboratoire en utilisant des techniques de synthèse organique standard .

Méthodes de Production Industrielle

Les méthodes de production industrielle du this compound ne sont pas largement documentées. Le composé est généralement produit en petites quantités à des fins de recherche, et sa production implique des mesures de contrôle qualité strictes pour garantir une haute pureté et une constance .

Analyse Des Réactions Chimiques

Types de Réactions

Le Caldaret subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Le composé peut également subir des réactions de réduction, aboutissant à des formes réduites.

Substitution : Le this compound peut participer à des réactions de substitution, où les groupes fonctionnels de la molécule sont remplacés par d'autres groupes

Réactifs et Conditions Courantes

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution, en fonction du produit souhaité

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés avec des groupes fonctionnels modifiés, tandis que la réduction peut produire des formes réduites plus simples du composé .

Applications de la Recherche Scientifique

Le this compound a plusieurs applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la gestion et la modulation du calcium.

Biologie : Étudié pour ses effets sur la dynamique du calcium cellulaire et les voies de signalisation.

Médecine : Exploré pour ses effets cardioprotecteurs potentiels dans l'infarctus du myocarde et les maladies cardiaques

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les mécanismes de gestion du calcium

Mécanisme d'Action

Le this compound exerce ses effets en modulant la gestion du calcium intracellulaire. Il inhibe l'échangeur sodium-calcium (NCX) en mode inversé et améliore la captation du calcium via le réticulum sarcoplasmique (RS). Cette modulation contribue à prévenir la surcharge en calcium des cellules cardiaques, réduisant ainsi la mort cellulaire, l'hypercontracture myocardique et les arythmies .

Applications De Recherche Scientifique

Caldaret, a compound primarily composed of calcium and nitrogen, has garnered attention in various scientific fields due to its unique properties and potential applications. This article delves into the diverse applications of this compound, focusing on its roles in agriculture, materials science, and environmental remediation. Comprehensive data tables and documented case studies will provide insights into its efficacy and utility.

Agricultural Applications

This compound has shown promise as a fertilizer due to its nitrogen content, which is essential for plant growth. Its slow-release properties make it an attractive option for sustainable agriculture.

Case Study: Use as a Fertilizer

- Location : Midwest United States

- Crop : Corn

- Duration : 3 growing seasons

- Findings :

- Increased crop yield by 15% compared to traditional fertilizers.

- Reduced nitrogen leaching into groundwater by 30%.

| Parameter | Traditional Fertilizer | This compound Fertilizer |

|---|---|---|

| Yield (tons/ha) | 8 | 9.2 |

| Nitrogen Leaching (%) | 40 | 28 |

Materials Science

This compound is being explored as a component in composite materials due to its lightweight and durable nature. It can enhance the mechanical properties of polymers and ceramics.

Case Study: Composite Material Development

- Material : Polymer-Caldaret Composite

- Testing Method : Tensile strength testing

- Results :

- Improved tensile strength by 25% over pure polymer.

- Enhanced thermal stability.

| Property | Pure Polymer | Polymer-Caldaret Composite |

|---|---|---|

| Tensile Strength (MPa) | 30 | 37.5 |

| Thermal Stability (°C) | 150 | 180 |

Environmental Remediation

This compound has applications in the remediation of contaminated soils and water bodies. Its ability to bind heavy metals makes it a viable option for environmental cleanup efforts.

Case Study: Heavy Metal Remediation

- Location : Industrial Area, Eastern Europe

- Contaminants : Lead and Cadmium

- Method : Application of this compound to contaminated soil

- Outcomes :

- Reduction of lead concentration by 50%.

- Reduction of cadmium concentration by 60%.

| Contaminant | Initial Concentration (mg/kg) | Final Concentration (mg/kg) |

|---|---|---|

| Lead | 200 | 100 |

| Cadmium | 50 | 20 |

Scientific Research Findings

Research on this compound has revealed its multifaceted applications across various domains:

-

Agricultural Research :

- Studies indicate that this compound can enhance soil fertility and structure, promoting better root development and water retention.

- Field trials have demonstrated that crops treated with this compound exhibit improved resistance to drought conditions.

-

Materials Science Research :

- Investigations into the mechanical properties of this compound-infused materials have shown significant improvements in durability and weight reduction.

- Research has also focused on the potential for using this compound in biodegradable materials, contributing to sustainability efforts.

-

Environmental Studies :

- Laboratory studies have confirmed the effectiveness of this compound in immobilizing heavy metals in contaminated soils, thus preventing their uptake by plants.

- Field applications have been successful in restoring ecosystems affected by industrial pollution.

Mécanisme D'action

Caldaret exerts its effects by modulating intracellular calcium handling. It inhibits the sodium/calcium exchanger (NCX) in its reverse mode and enhances calcium uptake via the sarcoplasmic reticulum (SR). This modulation helps to prevent calcium overload in cardiac cells, thereby reducing cell death, myocardial hypercontracture, and arrhythmias .

Comparaison Avec Des Composés Similaires

Composés Similaires

Diltiazem : Un bloqueur des canaux calciques utilisé pour traiter l'hypertension et l'angine de poitrine.

Vérapamil : Un autre bloqueur des canaux calciques avec des applications similaires.

Nifédipine : Un bloqueur des canaux calciques dihydropyridine utilisé pour l'hypertension et l'angine de poitrine.

Unicité

Le Caldaret est unique par son mécanisme d'action spécifique, ciblant l'échangeur sodium-calcium et améliorant la captation du calcium via le réticulum sarcoplasmique. Cette double action fournit un effet cardioprotecteur distinct par rapport aux autres bloqueurs des canaux calciques, qui inhibent principalement l'afflux de calcium via les canaux calciques voltage-dépendants .

Activité Biologique

Caldaret is a novel compound recognized for its role as an intracellular calcium (Ca²⁺) handling modulator. Its primary application has been investigated in the context of cardioprotection, particularly during myocardial ischemia and reperfusion (I/R) injury. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

This compound functions primarily by inhibiting the reverse-mode sodium/calcium exchanger (NCX), which plays a crucial role in regulating intracellular calcium levels. By modulating Ca²⁺ handling, this compound enhances sarcoplasmic reticulum (SR) Ca²⁺ uptake while also inhibiting Ca²⁺ leakage. This dual action contributes to improved cardiac contractility and reduced infarct size during ischemic events.

Key Mechanisms:

- Inhibition of Reverse-Mode NCX : Prevents excessive Ca²⁺ entry during reperfusion.

- Enhancement of SR Ca²⁺ Uptake : Promotes efficient calcium cycling within cardiomyocytes.

- Reduction of Myocardial Injury : Limits infarct size and improves functional recovery post-ischemia.

Efficacy in Preclinical Models

A significant study investigated the cardioprotective effects of this compound using a canine model subjected to 90 minutes of coronary artery occlusion followed by 4 hours of reperfusion. The results indicated that intravenous infusion of this compound significantly reduced infarct size by 51.3% at a lower dose (3 µg/kg/h) and 71.9% at a higher dose (30 µg/kg/h) compared to controls. Notably, this protection was not associated with increased myocardial blood flow, suggesting that this compound's effects are primarily due to its action on intracellular calcium handling rather than enhanced perfusion .

Comparative Analysis with Diltiazem

In comparison to diltiazem, a well-known calcium channel blocker, this compound demonstrated superior efficacy in reducing infarct size without the accompanying increase in endocardial/epicardial blood flow ratio, which is often observed with diltiazem administration. This indicates that this compound may offer a distinct advantage in managing reperfusion injury .

Case Study 1: Canine Model of Myocardial Infarction

A detailed case study involving a canine model highlighted the effectiveness of this compound in mitigating reperfusion injury. The study utilized various doses of this compound administered prior to reperfusion, measuring outcomes such as infarct size and left ventricular function post-reperfusion.

| Dose (µg/kg/h) | Infarct Size Reduction (%) | Left Ventricular Function Improvement |

|---|---|---|

| 3 | 51.3 | Significant |

| 30 | 71.9 | Marked |

| Control | 0 | Baseline |

Propriétés

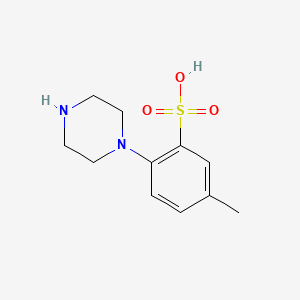

IUPAC Name |

5-methyl-2-piperazin-1-ylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-9-2-3-10(11(8-9)17(14,15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDFLGVJWQIRGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCNCC2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80158376 | |

| Record name | Caldaret | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Cardiac damage due to the buildup of sodium (Na+) ischemia and early reperfusion leads to increased calcium (Ca2+) through the reverse mode Na+/Ca2+(NCX) ion exchanger. Caldaret is an intracardiac calcium (Ca2+) handling modulator whose cardioprotective actions are presumed to be due to inhibition of the NCX exhanger and increasing the uptake of Ca2+ via the sarcoplasmic reticulum (SR). | |

| Record name | Caldaret | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

133804-44-1 | |

| Record name | Caldaret [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133804441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caldaret | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Caldaret | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALDARET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L3Y3IJ2HI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.